Dexamethasone 21-Iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

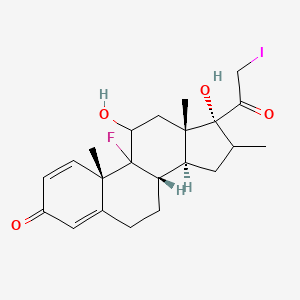

Dexamethasone 21-Iodide is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The addition of an iodine atom at the 21st position enhances its pharmacological profile, making it a valuable compound in various scientific and medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone 21-Iodide typically involves the iodination of dexamethasone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 21st position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dexamethasone 21-Iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the iodine atom, potentially converting it to other functional groups.

Substitution: The iodine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dexamethasone derivatives with altered pharmacological properties, while substitution reactions can yield compounds with different halogen atoms at the 21st position.

Applications De Recherche Scientifique

Dexamethasone 21-Iodide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cell signaling and gene expression due to its glucocorticoid activity.

Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as in cancer therapy.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Dexamethasone 21-Iodide exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of inflammatory mediators and the inhibition of immune responses. The iodine atom at the 21st position may enhance the compound’s binding affinity and selectivity for the glucocorticoid receptor, contributing to its potent pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dexamethasone: The parent compound without the iodine atom.

Betamethasone: A similar glucocorticoid with a different substitution pattern.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Uniqueness

Dexamethasone 21-Iodide is unique due to the presence of the iodine atom at the 21st position, which enhances its pharmacological profile. This modification can lead to improved efficacy and reduced side effects compared to other glucocorticoids.

Activité Biologique

Dexamethasone 21-Iodide (DEX-I) is a synthetic glucocorticoid that combines the well-known anti-inflammatory properties of dexamethasone with the iodine moiety, which may enhance its biological activity. This article explores the biological activities, mechanisms of action, and clinical implications of DEX-I based on diverse research findings.

Dexamethasone and its derivatives, including DEX-I, exert their effects through both genomic and non-genomic pathways:

- Genomic Mechanism : DEX-I penetrates cell membranes and binds to glucocorticoid receptors (GR) in the cytoplasm. The receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene expression. This leads to the synthesis of proteins that inhibit inflammatory mediators such as prostaglandins and cytokines .

- Non-Genomic Mechanism : DEX-I can also exert rapid effects by interacting with various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is crucial in the inflammatory response. This action results in decreased production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α .

Anti-Inflammatory Effects

Research indicates that DEX-I retains significant anti-inflammatory properties similar to dexamethasone. In vitro studies have shown that DEX-I effectively reduces inflammation by:

- Inhibition of Cytokine Production : It suppresses the expression of key inflammatory cytokines, thereby mitigating immune responses .

- Stabilization of Cell Membranes : DEX-I enhances the stability of mast cell membranes, reducing the release of histamine and other mediators involved in allergic responses .

Enhanced Iodine Uptake

One notable aspect of DEX-I is its potential to enhance iodine uptake in certain cancer cells. Studies have demonstrated that treatment with dexamethasone increases sodium/iodide symporter (NIS) expression, which is crucial for iodide accumulation in thyroid cells. This property may be beneficial in radioiodine therapy for thyroid cancer .

Case Studies and Clinical Applications

- Ophthalmic Applications : A study evaluating a combination treatment of povidone-iodine (PVP-I) and DEX-I for viral conjunctivitis showed promising results. Patients treated with PVP-I/DEX exhibited improved clinical scores compared to those receiving vehicle treatments. Although not all patients had confirmed adenoviral infections, trends suggested enhanced efficacy in symptom resolution .

- Cancer Therapy : In prostate cancer models, DEX-I has been shown to significantly enhance the cytotoxic effects of radioiodine therapy by increasing iodide accumulation and NIS expression in NP-1 cells. This suggests a dual role for DEX-I in both reducing tumor growth and enhancing therapeutic efficacy through radioiodine .

Comparative Analysis

| Property | Dexamethasone | This compound |

|---|---|---|

| Anti-inflammatory Activity | High | High |

| Iodide Uptake Enhancement | Moderate | Significant |

| Mechanism of Action | Genomic & Non-genomic | Genomic & Non-genomic |

| Clinical Use | Broad (inflammation) | Targeted (cancer therapy) |

Propriétés

Numéro CAS |

2029-18-7 |

|---|---|

Formule moléculaire |

C22H28FIO4 |

Poids moléculaire |

502.4 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Clé InChI |

KKOUPNKAJNZCGM-CXSFZGCWSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

Synonymes |

9-Fluoro-11β,17-dihydroxy-21-iodo-16α-methylpregna-1,4-diene-3,20-dione; (11β,16α)-9-Fluoro-11,17-dihydroxy-21-iodo-16-methylpregna-1,4-diene-3,20-dione; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.